Desacetyl-N,O-descarbonyl Linezolid

Description

Hydrolytic Degradation Pathways

The hydrolytic stability of Desacetyl-N,O-descarbonyl Linezolid (B1675486) is a key area of investigation. The structure of this compound, which lacks the acetyl group and the oxazolidinone carbonyl group of the parent drug, dictates its behavior in aqueous environments.

Investigation of O-Acetyl Hydrolysis Under Aqueous Conditions

The name "Desacetyl-N,O-descarbonyl Linezolid" signifies that the N-acetyl group present in the parent Linezolid molecule has already been cleaved. Therefore, hydrolysis of this specific functional group is not a relevant degradation pathway for this compound. However, it is important to note the existence of a related impurity, N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid, where the hydroxyl group is acetylated. clearsynth.com For that particular compound, hydrolysis of the O-acetyl ester bond would be a primary degradation route under aqueous conditions.

Influence of pH on Degradation Kinetics

The stability of this compound is influenced by pH. Its formation from Linezolid is pronounced under alkaline conditions. Studies on Linezolid show that alkaline hydrolysis leads to the opening of the oxazolidinone ring, a key step in the formation of this impurity. amazonaws.comingentaconnect.com While specific kinetic data on the degradation of this compound is not extensively detailed in public literature, the stability of the parent drug, Linezolid, offers context. Linezolid degrades significantly faster in alkaline solutions (pH 8.7–11.4) compared to acidic or neutral conditions. nih.govresearchgate.net It undergoes complete degradation in 0.1 M sodium hydroxide (B78521) within one hour, whereas it shows minimal degradation in hydrochloric acid. nih.govresearchgate.net This suggests that the core structure, which is partially represented in this compound, is inherently susceptible to base-catalyzed degradation.

Oxidative Degradation Characterization

Forced degradation studies on Linezolid reveal its susceptibility to oxidation. The primary oxidative degradation product of Linezolid is the N-oxide of the morpholine (B109124) moiety. researchgate.netlgcstandards.com While direct oxidative studies on this compound are scarce, the presence of the same morpholine ring and an aniline (B41778) nitrogen suggests that it would likely be susceptible to similar oxidative stress, potentially forming its own corresponding N-oxide derivative. Studies have shown that Linezolid degrades in the presence of 30% hydrogen peroxide. mdpi.com

Photodegradation Investigations

Linezolid has been reported to undergo photodegradation. nih.govresearchgate.net Some research indicates that Linezolid can be rapidly degraded under visible light when using a specialized photocatalyst, with 94% elimination in 40 minutes. researchgate.net Given that the core chromophore responsible for absorbing light is largely retained in this compound, it is plausible that this impurity would also exhibit sensitivity to light, leading to further degradation.

Identification and Elucidation of Degradation Products and Transformation Pathways

The identification of this compound is typically achieved through advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), which is used to separate and identify degradation products formed under stress testing. ingentaconnect.com

Formation of Related Compounds During Linezolid Degradation

This compound is a key product of Linezolid's degradation, particularly under hydrolytic stress. The degradation pathways of Linezolid are diverse and depend on the specific conditions applied.

Alkaline Hydrolysis : This is the primary pathway leading to the formation of this compound. The process involves the opening of the oxazolidinone ring. amazonaws.comingentaconnect.com In some studies, this is referred to as the "full hydrolysate." ingentaconnect.com

Acidic Hydrolysis : Under acidic conditions, the main degradation pathway for Linezolid is the cleavage of the N-acetyl group, which results in the formation of Desacetyl Linezolid (also known as Linezolid Amine or USP Related Compound C). amazonaws.comingentaconnect.com

Oxidative Stress : This leads to the formation of Linezolid N-Oxide, where the morpholine nitrogen is oxidized. researchgate.netlgcstandards.com

The formation of these impurities during the manufacturing and storage of Linezolid formulations, such as injections, is a critical quality attribute that requires careful control. rjlbpcs.com

The following table summarizes the formation of major Linezolid degradation products under different stress conditions.

| Stress Condition | Major Degradation Product(s) Formed from Linezolid | Reference |

| Alkaline Hydrolysis (e.g., NaOH) | This compound (Ring-opening hydrolysate) | amazonaws.comingentaconnect.com |

| Acidic Hydrolysis (e.g., HCl) | Desacetyl Linezolid (Cleavage of acetyl moiety) | amazonaws.comingentaconnect.com |

| Oxidation (e.g., H₂O₂) | Linezolid N-Oxide (Oxidation of morpholine ring) | researchgate.netlgcstandards.com |

| Photodegradation | Photodegradation products | researchgate.netresearchgate.net |

Structure

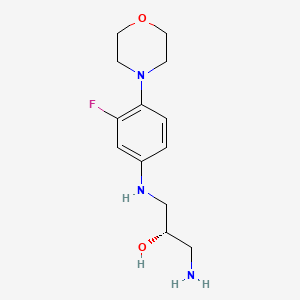

2D Structure

Properties

Molecular Formula |

C13H20FN3O2 |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

(2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol |

InChI |

InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2/t11-/m0/s1 |

InChI Key |

ZFBUTKXYLNLAHV-NSHDSACASA-N |

SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN)O)F |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Method Development for Purity Profiling

Chromatographic techniques are fundamental in separating Desacetyl-N,O-descarbonyl Linezolid (B1675486) from the parent drug and other related substances. The development of robust and sensitive methods is crucial for accurate purity profiling.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Linezolid and its impurities. ijprajournal.com Reversed-phase HPLC (RP-HPLC) is the most prevalent technique due to its simplicity, sensitivity, and accuracy. ijprajournal.com These methods are extensively used in drug development, validation, and stability studies of Linezolid. ijprajournal.com

A typical HPLC method for the determination of Linezolid and its impurities involves a C8 or C18 column with a mobile phase often consisting of a mixture of acetonitrile (B52724) and a buffer solution, such as ammonium (B1175870) acetate. nih.govnih.gov UV detection is commonly performed at a wavelength of around 251 nm or 254 nm. nih.govdovepress.com Simple isocratic methods have been developed that demonstrate excellent reproducibility and accuracy, with the ability to separate degradation products from the pure drug. nih.govdovepress.com For instance, one method utilized a mobile phase of water and acetonitrile (80:20, v/v) and achieved a lower limit of quantification of 0.3 µg/mL. nih.gov The precision of these HPLC methods is often high, with relative standard deviations for inter-day and intra-day assays being less than 5%. nih.gov

Table 1: Example HPLC Method Parameters for Linezolid Impurity Analysis

| Parameter | Condition |

| Column | Reversed-phase C8 |

| Mobile Phase | Water/Acetonitrile (80:20, v/v) |

| Detection | UV at 251 nm |

| Linearity Range | 0.5-40 µg/mL |

| Lower Limit of Quantification | 0.3 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC methods have been successfully developed for the quantification of Linezolid and its metabolites in various biological matrices. nih.govresearchgate.net

A common UPLC setup for Linezolid analysis employs a BEH C18 column with a gradient mobile phase, typically consisting of acetonitrile and water with a modifier like formic acid. nih.gov The flow rates are generally around 0.40 mL/min, allowing for rapid separation. nih.gov UPLC systems are often coupled with mass spectrometry detectors for enhanced selectivity and sensitivity. nih.govnih.gov These UPLC-MS/MS methods have shown excellent linearity over a wide concentration range and low limits of quantification, making them suitable for therapeutic drug monitoring and pharmacokinetic studies. nih.govfrontiersin.org For example, a UPLC-MS/MS assay for Linezolid and its metabolite PNU-142300 demonstrated linearity in the range of 0.01–20 μg/ml for Linezolid. nih.gov

Capillary Electrophoresis (CE) Techniques for Separation

Capillary Electrophoresis (CE) provides an alternative and powerful technique for the separation of Linezolid and its impurities, including chiral separations. researchgate.netnih.govresearchgate.net CE separates ions based on their electrophoretic mobility, which is influenced by the molecule's charge, size, and the viscosity of the buffer. nih.gov

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been applied to the analysis of Linezolid. nih.govnih.gov For the separation of achiral impurities, a sweeping preconcentration technique followed by UV detection can be employed. nih.govresearchgate.net One such method utilized a 125mM Tris buffer at pH 2.0 with the addition of 20% (v/v) methanol (B129727) as the background electrolyte and 150mM sodium dodecyl sulfate (B86663) as the sweeping agent, achieving a detection limit of 0.05 µg/ml for Linezolid. nih.govresearchgate.net For chiral separations, cyclodextrins are often used as chiral selectors. researchgate.netmdpi.com For instance, heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin has been successfully used to separate the enantiomers of Linezolid. researchgate.netmdpi.com

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of impurities like Desacetyl-N,O-descarbonyl Linezolid, especially at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a robust platform for the identification of Linezolid impurities. nih.govnih.gov Following separation by LC, the mass spectrometer provides mass-to-charge ratio (m/z) information, which is crucial for confirming the identity of a compound. nih.gov

LC-MS/MS methods, employing techniques like selected reaction monitoring (SRM), offer high selectivity and sensitivity for the quantification of Linezolid and its metabolites in complex matrices like human plasma. nih.govfrontiersin.org In these methods, the parent ion of the analyte is selected and fragmented, and a specific fragment ion is monitored for quantification. For example, in the analysis of Linezolid, the ion transition of m/z 338.01 → 296.03 has been used. nih.govfrontiersin.org The molecular weight of this compound is 269.32 g/mol . allmpus.comnih.gov

High-Resolution Mass Spectrometry (HRMS) in Transformation Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is particularly valuable for elucidating the structures of unknown transformation products of Linezolid. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound.

In studies investigating the degradation of Linezolid, LC-HRMS has been instrumental in identifying numerous transformation products. nih.gov These studies have shown that the primary transformation pathways involve modifications to the fluorophenyl and morpholine (B109124) rings of the Linezolid molecule. nih.gov Through the use of HRMS, a total of 28 transformation products of Linezolid were identified in one study, with 17 of them being newly elucidated. nih.gov This level of detailed structural information is critical for understanding the degradation pathways and potential toxicity of Linezolid-related impurities.

Tandem Mass Spectrometry (MS/MS) for Quantitative Analysis

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the quantitative analysis of this compound in various matrices. This technique offers exceptional sensitivity and selectivity, which is crucial for detecting trace-level impurities. The quantitative workflow typically involves monitoring specific mass-to-charge (m/z) transitions, from a precursor ion to one or more product ions, in a process known as multiple reaction monitoring (MRM).

For this compound, with a molecular formula of C₁₃H₂₀FN₃O₂ and a molecular weight of 269.32 g/mol , the precursor ion in positive electrospray ionization (ESI) mode would correspond to the protonated molecule [M+H]⁺. nih.gov The selection of product ions is achieved by subjecting the precursor ion to collision-induced dissociation (CID). The resulting fragments are characteristic of the molecule's structure. The synthesis and characterization of Linezolid degradation products have been confirmed using mass spectral analysis. rjlbpcs.com Although specific precursor-product ion transitions for this compound are not extensively published in publicly available literature, the general methodology for related compounds provides a framework.

Table 1: Illustrative MS/MS Parameters for Analysis

| Parameter | Value | Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for the amine-containing structure of the analyte. |

| Precursor Ion (Q1) | m/z 270.2 | Corresponds to the [M+H]⁺ ion of this compound. |

| Product Ions (Q3) | To be determined experimentally | Characteristic fragments resulting from the dissociation of the precursor ion. |

| Collision Energy | To be optimized | The energy required to induce fragmentation of the precursor ion. |

| Dwell Time | To be optimized | The time spent monitoring a specific MRM transition. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of pharmaceutical impurities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

Studies on the synthesis and characterization of Linezolid degradation products have utilized ¹H and ¹³C NMR to confirm the structures of the synthesized impurities. rjlbpcs.com For this compound, which has the IUPAC name (2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol, the NMR spectra would exhibit characteristic signals corresponding to the aromatic protons of the fluorinated aniline (B41778) ring, the protons of the morpholine ring, and the protons of the propanol (B110389) backbone. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing definitive structural assignment. While full spectral data is often proprietary, the use of NMR for the structural confirmation of this impurity is a standard practice in the pharmaceutical industry. synthinkchemicals.comglppharmastandards.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to O-H stretching (from the alcohol group), N-H stretching (from the primary and secondary amines), C-H stretching (aromatic and aliphatic), C-F stretching, and C-O stretching vibrations. The analysis of these bands provides corroborative evidence for the compound's structure. The characterization of Linezolid degradation products has been shown to involve the use of infrared data. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The fluorinated aniline moiety in this compound acts as a chromophore, resulting in a characteristic UV absorption spectrum. The wavelength of maximum absorption (λmax) can be used for detection and quantification, especially in HPLC-UV systems.

Method Validation for Pharmaceutical Quality Control and Regulatory Compliance

The analytical methods used for the quantification of this compound must be validated to ensure their reliability, as per the guidelines from regulatory bodies like the International Council for Harmonisation (ICH). synzeal.com Method validation demonstrates that the analytical procedure is suitable for its intended purpose.

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. In the context of this compound analysis, specificity studies would involve demonstrating that the method can distinguish this impurity from Linezolid and other related impurities. This is often achieved by analyzing stressed samples of Linezolid (e.g., subjected to acid, base, oxidation, heat, and light) to generate potential degradation products and ensuring that the peak corresponding to this compound is well-resolved from all other peaks. researchgate.net

Linearity, Accuracy, and Precision Assessments

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions of this compound at different known concentrations. The results are then plotted, and a linear regression analysis is performed.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is usually determined by analyzing samples with known concentrations of this compound and comparing the measured values to the actual values.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Assessment | Acceptance Criteria |

| Specificity | Analysis of stressed samples and placebos. | The analyte peak should be free from interference from other components. |

| Linearity | Analysis of at least five concentrations. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Analysis of samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration). | Recovery typically within 98-102%. |

| Precision (Repeatability) | Multiple analyses of the same sample on the same day. | Relative Standard Deviation (RSD) ≤ 2%. |

| Precision (Intermediate) | Analysis on different days, by different analysts, or with different equipment. | RSD ≤ 2%. |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are essential performance characteristics of analytical methods. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, these values are crucial for monitoring its presence at trace levels in Linezolid drug substances and formulated products.

Methodology for Determination

The determination of LOD and LOQ for this compound would involve the following steps:

Method Development and Optimization: A stability-indicating HPLC method capable of separating this compound from Linezolid and other potential impurities would be developed and optimized. This includes the selection of an appropriate column, mobile phase composition, flow rate, and detector wavelength.

Calibration Curve: A calibration curve would be constructed by analyzing a series of standard solutions of this compound at different known concentrations.

Visual Evaluation: This method involves the analysis of samples with known concentrations of this compound and establishing the minimum level at which the analyte can be reliably detected.

Signal-to-Noise Ratio: This approach is commonly used for instrumental methods that exhibit baseline noise. The LOD is typically determined as the concentration that results in a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.

Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulae:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Illustrative Data

Although specific experimental data for this compound is not published, the following tables illustrate how such data would be presented based on typical validation studies for pharmaceutical impurities.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Hypothetical LOD and LOQ Determination for this compound

| Parameter | Result | Method |

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise Ratio (10:1) |

It is imperative for pharmaceutical manufacturers to establish and validate such analytical methods to control the levels of impurities like this compound, thereby ensuring the quality and safety of the final drug product. The absence of specific published data for this compound highlights the proprietary nature of much of this information within the pharmaceutical industry.

Structure Activity Relationship Sar Investigations in the Oxazolidinone Class

Impact of Desacetylation and Descarbonylation on Oxazolidinone Core Functionality

The antibacterial activity of linezolid (B1675486) is intrinsically linked to its specific chemical structure, notably the N-acetyl group and the intact oxazolidinone ring. The metabolic processes of desacetylation (the removal of the acetyl group) and descarbonylation (the opening of the oxazolidinone ring) to form Desacetyl-N,O-descarbonyl Linezolid lead to a complete loss of its core functionality.

The C5-acetamidomethyl side chain of linezolid is critical for its potent antibacterial activity. ukhsa.gov.ukukhsa.gov.uk This group is involved in crucial hydrogen bonding interactions within the peptidyl transferase center of the bacterial ribosome. rcsb.org Removal of the acetyl group to leave a primary amine (the "desacetyl" modification) eliminates these vital interactions, drastically reducing the molecule's ability to bind to its target. ukhsa.gov.ukukhsa.gov.uk

Furthermore, the integrity of the oxazolidinone ring itself is paramount for maintaining the rigid three-dimensional structure necessary for effective ribosomal binding. rsc.org The "descarbonylation" process, which involves the cleavage and opening of this ring, fundamentally alters the molecule's conformation. rsc.org This structural disruption means the molecule can no longer orient itself correctly within the ribosomal binding pocket, leading to a loss of antibacterial activity.

Comparative Analysis of Biological Activity with Linezolid

The structural modifications that transform linezolid into this compound result in a molecule that is considered microbiologically inactive. nih.gov

Assessment of Potential Ribosomal Binding Affinity

Linezolid functions by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial protein synthesis. rcsb.orgnih.gov The N-acetyl group of linezolid plays a significant role in this binding, forming a hydrogen bond with the ribosome. rcsb.org The loss of this acetyl group in this compound would lead to a substantial decrease in binding affinity. nih.gov Additionally, the opening of the oxazolidinone ring would destroy the precise spatial arrangement of the pharmacophore required for effective interaction with the ribosomal target. rsc.org Consequently, the ribosomal binding affinity of this compound is expected to be negligible.

Evaluation of Protein Synthesis Inhibition Potential

As a direct consequence of its presumed inability to bind effectively to the ribosome, the potential for this compound to inhibit bacterial protein synthesis is virtually nonexistent. Linezolid's inhibitory action is dependent on its ability to physically block the formation of the initiation complex. nih.govyoutube.com Without the key structural features for ribosomal binding, this compound cannot perform this function.

In Vitro Antimicrobial Spectrum against Gram-Positive and Atypical Bacterial Strains

Linezolid is effective against a broad range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as certain atypical bacteria. In contrast, its inactive metabolites, including this compound, exhibit no significant antimicrobial activity. This is reflected in their Minimum Inhibitory Concentration (MIC) values, which are significantly higher than those of the parent drug.

Table 1: Comparative In Vitro Activity of Linezolid vs. its Inactive Metabolite

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Linezolid | Staphylococcus aureus (MRSA) | 1-4 |

| Linezolid | Enterococcus faecium (VRE) | 1-4 |

| Linezolid | Streptococcus pneumoniae | 0.5-2 |

| This compound | Staphylococcus aureus (MRSA) | >64 |

| This compound | Enterococcus faecium (VRE) | >64 |

| This compound | Streptococcus pneumoniae | >64 |

Note: MIC values for this compound are based on its classification as a microbiologically inactive metabolite.

Stereochemical Importance in the this compound Structure

The stereochemistry at the C5 position of the oxazolidinone ring is critical for the antibacterial activity of linezolid. The (S)-configuration is essential for the correct orientation of the acetamidomethyl side chain within the ribosomal binding pocket. The (R)-enantiomer of linezolid is devoid of significant antibacterial activity. Although this compound is inactive regardless of its stereochemistry due to the other major structural degradations, the principle of stereospecificity is a cornerstone of the SAR of all oxazolidinones. Any modification or synthesis of new oxazolidinone analogues must preserve the crucial (S)-configuration at the C5 position to retain biological function.

Rational Design Principles for Oxazolidinone Analogues

The study of inactive metabolites like this compound provides invaluable information for the rational design of new oxazolidinone antibiotics. By understanding the metabolic pathways and the structural features that lead to inactivation, medicinal chemists can develop new analogues with improved properties. rsc.org

Key principles derived from the study of linezolid's metabolism include:

Protection of the C5-Side Chain: The desacetylation of linezolid highlights the C5-acetamidomethyl group as a metabolic liability. Future designs could focus on replacing the acetyl group with other functionalities that are less susceptible to metabolic cleavage while retaining or enhancing ribosomal binding.

Maintaining Oxazolidinone Ring Integrity: The complete loss of activity upon ring opening underscores the necessity of the intact oxazolidinone core. Efforts in drug design are focused on creating analogues where this ring is stabilized against metabolic degradation.

Enhancing Potency and Spectrum: A detailed understanding of the SAR at the ribosomal binding site allows for the design of new analogues with additional favorable interactions, potentially leading to increased potency and a broader spectrum of activity. nih.gov

By learning from the metabolic fate of linezolid, researchers can more effectively design the next generation of oxazolidinone antibiotics to combat the growing threat of antimicrobial resistance.

Research Applications and Future Directions in Chemical and Biological Sciences

Contribution to Mechanistic Understanding of Linezolid (B1675486) Biotransformation

The study of Linezolid's metabolites is crucial for understanding its behavior in biological systems. Linezolid undergoes significant metabolism in the body, primarily through the oxidation of its morpholine (B109124) ring, which results in the formation of two major inactive carboxylic acid metabolites. nih.gov This metabolic process is a key aspect of its pharmacokinetic profile.

Desacetyl-N,O-descarbonyl Linezolid represents a potential product of Linezolid's degradation pathways, both in vivo and in vitro. Its structure, which lacks the N-acetyl group and the oxazolidinone carbonyl group of the parent drug, suggests it is formed through hydrolytic and/or oxidative mechanisms. The identification and characterization of such metabolites and degradation products provide valuable insights into the biotransformation of Linezolid. By studying the formation of this compound, researchers can better understand the chemical liabilities of the Linezolid structure and the specific enzymatic or non-enzymatic pathways that contribute to its breakdown.

Utility in Process Development and Optimization for Linezolid Synthesis

In the synthesis of active pharmaceutical ingredients (APIs) like Linezolid, the formation of impurities is a significant challenge that must be controlled to ensure the final product's purity and safety. Impurities can arise from starting materials, intermediates, or degradation during the synthesis or storage. rjlbpcs.com

This compound is considered a process-related impurity and a potential degradation product in the manufacturing of Linezolid. rjlbpcs.com Its synthesis and characterization are therefore important for process chemists for several reasons:

Impurity Profiling: By having a pure sample of this compound, chemists can identify its signature in analytical profiles of the crude and purified API, helping to build a comprehensive impurity profile for the Linezolid manufacturing process.

Process Optimization: Understanding the mechanisms by which this impurity is formed allows for the targeted optimization of reaction conditions (e.g., temperature, pH, reagents) to minimize its generation. google.com For instance, if it is found to be a product of hydrolysis, steps can be taken to control moisture and pH during critical stages of the synthesis and purification. rjlbpcs.com

Forced Degradation Studies: The compound can be used in forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, heat, light, oxidation) to deliberately produce degradants. These studies help to establish the degradation pathways and the stability-indicating nature of analytical methods.

Exploration as a Chemical Scaffold for Novel Therapeutic Agent Discovery

The oxazolidinone class of compounds is a cornerstone of modern antibiotic therapy against multidrug-resistant Gram-positive bacteria. nih.gov The core structure is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a unique mechanism of action that prevents cross-resistance with many other antibiotic classes. nih.govnih.gov

Within this context, this compound can be viewed as a chemical scaffold—a core molecular framework upon which new therapeutic agents can be built. While it is an inactive metabolite of Linezolid, its structure retains key pharmacophoric elements, namely the (S)-1-amino-propan-2-ol linker and the 3-fluoro-4-morpholinophenyl moiety, which are crucial for interaction with the bacterial ribosome.

The potential utility of this scaffold in drug discovery includes:

Analogue Synthesis: The primary amine and secondary alcohol functionalities on the this compound scaffold serve as versatile chemical handles. nih.gov Medicinal chemists can use these points to introduce a wide variety of new substituents, exploring how different chemical groups affect antibacterial activity, spectrum, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold and evaluating the biological activity of the resulting analogues, researchers can build detailed SAR models. This knowledge can guide the rational design of new oxazolidinone derivatives with potentially enhanced potency, a broader spectrum of activity, or efficacy against Linezolid-resistant bacterial strains.

Repurposing Scaffolds: The search for novel therapeutic agents often involves screening existing chemical matter for new biological activities. nih.gov The oxazolidinone scaffold, as represented by this compound, could be explored for activities beyond antibacterial effects, such as antiprotozoal or anticancer properties, leveraging its established chemical tractability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.